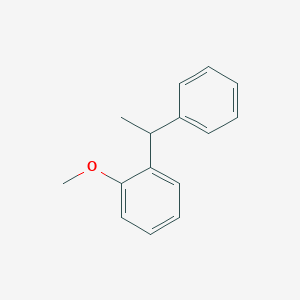

(alpha-Methylbenzyl)anisole

Descripción

Structure

3D Structure

Propiedades

Número CAS |

79320-93-7 |

|---|---|

Fórmula molecular |

C15H16O |

Peso molecular |

212.29 g/mol |

Nombre IUPAC |

1-methoxy-2-(1-phenylethyl)benzene |

InChI |

InChI=1S/C15H16O/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)16-2/h3-12H,1-2H3 |

Clave InChI |

PNIZXQAEXRQZJU-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=CC=C1)C2=CC=CC=C2OC |

Origen del producto |

United States |

Foundational & Exploratory

1-Methoxy-4-(1-phenylethyl)benzene: Structural Profiling, Mechanistic Synthesis, and Diarylalkane Applications

Executive Summary

In the landscape of medicinal chemistry and advanced materials, 1,1-diarylalkane scaffolds serve as privileged pharmacophores and critical building blocks. 1-Methoxy-4-(1-phenylethyl)benzene (CAS: 2605-18-7) is a quintessential asymmetric diarylalkane featuring a central chiral ethylidene linker bridging a phenyl ring and an electron-donating 4-methoxyphenyl (anisyl) moiety. As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural parameters, providing a deep dive into the physicochemical profiling, the causality behind its stereospecific synthesis, and self-validating experimental protocols essential for drug development professionals.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 1-methoxy-4-(1-phenylethyl)benzene is defined by its

Below is a consolidated table of the compound's quantitative physicochemical data [1]:

| Parameter | Value | Scientific Implication |

| IUPAC Name | 1-Methoxy-4-(1-phenylethyl)benzene | Standardized nomenclature defining connectivity. |

| CAS Registry Number | 2605-18-7 | Unique identifier for regulatory and sourcing. |

| Molecular Formula | Highlights the hydrocarbon dominance with a single heteroatom. | |

| Molecular Weight | 212.29 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | Indicates excellent membrane permeability and potential blood-brain barrier (BBB) penetration. |

| XLogP3-AA (Lipophilicity) | ~4.5 | High lipophilicity; suggests formulation may require lipid-based delivery systems. |

| Rotatable Bonds | 3 | Confers moderate conformational flexibility for target induced-fit binding. |

Mechanistic Causality in Synthesis: The Traceless Directing Group

Historically, diarylalkanes were synthesized via Friedel-Crafts alkylation, a method plagued by poor regioselectivity and racemic outputs. Modern synthetic paradigms demand stereospecificity. The current gold standard for synthesizing enantioenriched 1-methoxy-4-(1-phenylethyl)benzene relies on a stereospecific nickel-catalyzed alkyl-alkyl cross-coupling reaction [2].

The Causality of Experimental Design

Oxidative addition of transition metals into unactivated

-

Why 2-methoxyethyl ether? The bidentate nature of the ether oxygen atoms provides a highly specific coordination site for magnesium ions (

) introduced via the aryl Grignard reagent. -

The Mechanistic Result: Chelation of

severely polarizes and weakens the benzylic C–O bond. This targeted electronic activation lowers the activation energy barrier, allowing the active Ni(0) catalyst to smoothly perform an oxidative addition, inverting the stereocenter with high fidelity before transmetalation and reductive elimination yield the final product.

Figure 1: Nickel-catalyzed cross-coupling catalytic cycle for stereospecific 1,1-diarylalkane synthesis.

Validated Experimental Protocol: Stereospecific Nickel-Catalyzed Cross-Coupling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates real-time visual and analytical checkpoints to confirm the reaction trajectory, mitigating the risk of silent failures common in air-sensitive organometallic chemistry.

Reagents Required:

-

(R)- or (S)-1-(4-methoxyphenyl)ethyl 2-methoxyethyl ether (Substrate)

-

Phenylmagnesium bromide (Grignard reagent, 1.0 M in THF)

- (Catalyst, 5 mol%)

-

Anhydrous Toluene/THF mixture

Step-by-Step Methodology:

-

System Preparation (Checkpoint 1 - Atmosphere): Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon three times. Validation: A moisture-free environment is critical; any residual water will violently quench the Grignard reagent, generating benzene and halting the catalytic cycle.

-

Catalyst Activation: Add 5 mol% of

to the flask, followed by 5 mL of anhydrous toluene. Stir at room temperature. -

Substrate Introduction: Inject 1.0 mmol of the enantioenriched benzylic ether substrate.

-

Grignard Addition (Checkpoint 2 - Colorimetric Validation): Dropwise, add 1.5 equivalents of Phenylmagnesium bromide at 0°C. Validation: The solution must immediately transition from pale green (Ni(II)) to a deep, dark red/brown. This color shift is the self-validating indicator that active Ni(0) has been generated and the catalytic cycle has initiated.

-

Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

-

In-Process Analytical Check (Checkpoint 3 - GC-MS): Withdraw a 0.1 mL aliquot, quench with saturated

, extract with ethyl acetate, and inject into a GC-MS. Validation: The reaction is complete when the substrate mass peak disappears and the target product peak ( -

Quench and Isolation: Quench the bulk reaction with saturated aqueous

(10 mL). Extract the aqueous layer with diethyl ether ( -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) to yield pure 1-methoxy-4-(1-phenylethyl)benzene.

Analytical Characterization Standards

For rigorous quality control in drug development, the synthesized 1-methoxy-4-(1-phenylethyl)benzene must be validated against the following spectroscopic benchmarks [3]:

-

H NMR (

- 7.35 – 7.15 (m, 5H, Phenyl aromatic protons)

-

7.10 (d,

-

6.85 (d,

-

4.15 (q,

- 3.78 (s, 3H, Methoxy protons)

-

1.62 (d,

-

Causality Note: The distinct quartet at 4.15 ppm and doublet at 1.62 ppm perfectly validate the

spin-spin coupling system of the central ethylidene bridge.

-

Mass Spectrometry (EI-MS):

-

Molecular Ion Peak

at -

Base peak typically observed at

197 (

-

References

-

Greene, M. A., Yonova, I. M., Williams, F. J., & Jarvo, E. R. (2012). Traceless Directing Group for Stereospecific Nickel-Catalyzed Alkyl–Alkyl Cross-Coupling Reactions. Organic Letters, 14(16), 4293–4296. Retrieved from[Link]

Predictive and Empirical Solubility Profiling of p-(1-Phenylethyl)anisole in Organic Solvents: A Technical Guide for Drug Development

Introduction

p-(1-Phenylethyl)anisole (CAS: 2605-18-7), systematically known as 1-methoxy-4-(1-phenylethyl)benzene, is a lipophilic diarylalkane derivative frequently utilized as a building block in medicinal chemistry and materials science. Characterized by a molecular weight of 212.29 g/mol and a calculated LogP of approximately 4.19 , the molecule exhibits pronounced hydrophobic behavior. For researchers and drug development professionals, understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, extraction workflows, and downstream formulation.

This whitepaper provides an in-depth technical framework for predicting and empirically validating the solubility of p-(1-Phenylethyl)anisole, grounded in thermodynamic principles and standardized analytical protocols.

Part 1: Theoretical Framework: Thermodynamics and Hansen Solubility Parameters (HSP)

Solubility is fundamentally a thermodynamic process governed by the disruption of solute-solute interactions and the formation of solute-solvent interactions. To predict the solubility of p-(1-Phenylethyl)anisole, we apply the Hansen Solubility Parameters (HSP) model , which deconstructs the cohesive energy density of a molecule into three distinct intermolecular forces:

-

Dispersion Forces (

) : The two aromatic rings and the aliphatic ethyl linker in p-(1-Phenylethyl)anisole generate strong van der Waals forces, making -

Polar Forces (

) : The methoxy group introduces a localized dipole moment, contributing to a moderate -

Hydrogen Bonding (

) : Lacking hydroxyl or amine protons, the molecule acts solely as a weak hydrogen-bond acceptor via the ether oxygen, resulting in a low

According to the HSP framework, a solvent will successfully dissolve the compound if its parameters fall within the interaction radius (

Caption: Logical relationship of Hansen Solubility Parameters predicting solvent efficacy.

Part 2: Predictive Solubility Profiling

Based on the LogP (4.19) and HSP logic, the quantitative solubility data for p-(1-Phenylethyl)anisole can be summarized into distinct solvent classes. The table below outlines the predicted solubility ranges, providing a baseline for experimental design.

| Solvent | Solvent Class | Dielectric Constant ( | Predicted Solubility Range | Mechanistic Justification |

| Hexane | Non-polar | 1.9 | > 100 mg/mL (Highly Soluble) | Dominant dispersion forces perfectly match the diarylalkane backbone. |

| Toluene | Aromatic | 2.4 | > 100 mg/mL (Highly Soluble) | Strong |

| Dichloromethane (DCM) | Halogenated | 9.1 | > 100 mg/mL (Highly Soluble) | Favorable polarizability and minimal H-bonding interference. |

| Ethyl Acetate | Polar Aprotic | 6.0 | > 50 mg/mL (Soluble) | Favorable dipole-dipole interactions with the methoxy group. |

| Methanol | Polar Protic | 33.0 | 10 - 50 mg/mL (Moderately Soluble) | Moderate mismatch due to the strong H-bonding network of the solvent. |

| Water | Aqueous | 80.1 | < 0.1 mg/mL (Insoluble) | Extreme polarity mismatch; highly hydrophobic nature prevents hydration. |

Part 3: Standardized Experimental Workflow for Thermodynamic Solubility

While predictive models guide solvent selection, empirical validation is mandatory for regulatory submissions and precise process chemistry. The Shake-Flask Method, coupled with High-Performance Liquid Chromatography (HPLC-UV), is the gold standard for determining thermodynamic solubility .

Expert Insight: Gravimetric analysis is often discouraged for highly lipophilic compounds in volatile organic solvents like DCM. Rapid solvent evaporation during transfer can cause precipitation or trap impurities, artificially inflating the solubility value. HPLC-UV ensures absolute specificity to the anisole chromophore.

Step-by-Step Methodology:

-

Solvent & Solute Preparation:

-

Dispense 10.0 mL of the target organic solvent into a 20 mL borosilicate glass vial equipped with a PTFE-lined screw cap (to prevent solvent evaporation and cap degradation).

-

Incrementally add crystalline p-(1-Phenylethyl)anisole until a visible, persistent suspension forms, ensuring the solution is supersaturated.

-

-

Saturation & Equilibration:

-

Place the sealed vials in a thermostatic shaking incubator set to 25.0 ± 0.1 °C.

-

Agitate at 150 rpm for 48 hours.

-

Self-Validating Check: To prove true thermodynamic equilibrium has been reached, prepare a parallel set of vials and agitate for 72 hours. The solubility values between the 48h and 72h time points must yield a statistically insignificant difference (

). If the variance is higher, kinetic dissolution is still occurring, and the incubation time must be extended.

-

-

Phase Separation:

-

Remove the vials and allow them to stand undisturbed for 2 hours at 25.0 °C to let large particulates settle.

-

Extract 2.0 mL of the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter.

-

Causality Note: Polytetrafluoroethylene (PTFE) is explicitly selected over Polyethersulfone (PES) or Nylon because it is chemically inert to aggressive organic solvents like toluene and DCM, preventing filter dissolution, swelling, and sample contamination.

-

-

Quantification (HPLC-UV):

-

Dilute the filtered supernatant volumetrically with a compatible mobile phase (e.g., 70:30 Acetonitrile:Water) to bring the concentration within the linear range of the calibration curve.

-

Analyze via HPLC using a C18 analytical column, detecting at the

of the anisole moiety (typically ~275 nm). -

Calculate the final thermodynamic solubility in mg/mL based on the integrated peak area.

-

Caption: Standardized experimental workflow for determining thermodynamic solubility.

Conclusion

The solubility of p-(1-Phenylethyl)anisole is heavily dictated by its lipophilic diarylalkane structure. By leveraging the Hansen Solubility Parameters framework, researchers can accurately predict its high affinity for non-polar and polar aprotic solvents. Coupling these theoretical predictions with the rigorous, self-validating Shake-Flask HPLC-UV protocol ensures that drug development professionals generate trustworthy, reproducible data for downstream synthesis and formulation applications.

References

-

Hansen Solubility. "Hansen Solubility Parameters: The Science of Formulation". Hansen-Solubility.com.[Link][1]

-

OECD. "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1. [Link][2]

Sources

An In-Depth Technical Guide to the Safe Handling of 4-(1-Phenylethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for 4-(1-Phenylethyl)anisole. In the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally analogous compounds to provide a robust framework for risk assessment and safe laboratory practices. The primary surrogate utilized is 4-(1-Methyl-1-phenyl-ethyl)-anisole (also known as 4-cumylanisole), supplemented with data from anisole and 4-ethylanisole. This approach is predicated on the principle of chemical similarity, where the toxicological and physical properties of a substance can be reasonably inferred from its close structural relatives.

Chemical Identity and Structural Elucidation

4-(1-Phenylethyl)anisole is an aromatic ether. Its structure, characterized by a phenylethyl group attached to an anisole moiety, dictates its physicochemical properties and, by extension, its potential hazards. Understanding this structure is fundamental to anticipating its reactivity and biological interactions.

Diagram: Chemical Structure of 4-(1-Phenylethyl)anisole

Caption: Molecular structure of 4-(1-Phenylethyl)anisole.

| Property | Inferred Value/Information | Source/Basis of Inference |

| Molecular Formula | C15H16O | |

| Molecular Weight | 212.29 g/mol | |

| Appearance | Likely a liquid or low-melting solid | Based on analogous compounds |

| Odor | Potentially faint, aromatic | Anisole has a characteristic anise-like odor |

| Solubility | Insoluble in water; Soluble in organic solvents | Common property of aromatic ethers |

Hazard Identification and Classification

While a specific GHS classification for 4-(1-Phenylethyl)anisole is not available, an assessment of its structural components suggests the following potential hazards. The anisole moiety is a flammable liquid, and substituted phenols can be irritants.

Inferred GHS Classification:

-

Flammable Liquids: Category 4 (Combustible Liquid) - Based on the flammability of anisole and other substituted aromatic compounds.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation) - A common hazard for substituted phenols and aromatic ethers.

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) - Inferred from data on structurally similar compounds.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation) - A potential hazard associated with inhalation of aromatic vapors.

-

Hazardous to the Aquatic Environment (Chronic): Category 3 (Harmful to aquatic life with long lasting effects) - A precautionary classification due to the aromatic nature of the compound.

Hazard Statements (Anticipated):

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects.

First-Aid Measures: A Proactive Approach

In the event of an exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the anticipated hazards.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Safe Handling and Storage: The Foundation of Laboratory Safety

A proactive approach to handling and storage is paramount to minimizing risk. The following protocols are designed to ensure a safe laboratory environment.

Diagram: Safe Handling Workflow for 4-(1-Phenylethyl)anisole

Caption: A stepwise workflow for the safe handling of 4-(1-Phenylethyl)anisole.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from oxidizing agents and strong acids.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use non-sparking tools.

-

Ground and bond containers when transferring material to prevent static discharge.

Personal Protective Equipment (PPE): The Last Line of Defense

The use of appropriate PPE is mandatory when handling 4-(1-Phenylethyl)anisole.

-

Eye/Face Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.

-

Skin Protection: A standard laboratory coat must be worn.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Inspect gloves for any signs of degradation before use.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Accidental Release Measures: Preparedness and Response

In the event of a spill, a calm and methodical response is necessary to mitigate the hazard.

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.

-

Collect: Place the absorbed material into a sealed, labeled container for proper disposal.

-

Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

-

Report: Report the incident to the appropriate safety personnel.

Toxicological Profile: An Evidence-Based Inference

The toxicological properties of 4-(1-Phenylethyl)anisole have not been extensively studied. However, by examining its structural analogues, a preliminary toxicological profile can be constructed.

-

Acute Toxicity: Based on data for anisole, the acute oral LD50 in rats is likely to be in the range of 2000-4000 mg/kg, suggesting low to moderate acute toxicity.

-

Skin and Eye Irritation: As previously mentioned, this compound is anticipated to be a skin and eye irritant.

-

Sensitization: There is no direct evidence to suggest that 4-(1-Phenylethyl)anisole is a skin or respiratory sensitizer.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for 4-(1-Phenylethyl)anisole. Anisole is not classified as a carcinogen. Prudence dictates that this compound should be handled as if it has not been fully evaluated for these effects.

Conclusion: A Commitment to Safety

The safe handling of 4-(1-Phenylethyl)anisole in a research and development setting is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. While a specific Safety Data Sheet is not currently available, the principles of chemical analogy provide a strong foundation for a cautious and informed approach. By adhering to the guidelines outlined in this technical guide, researchers can mitigate risks and ensure a safe working environment.

References

Due to the lack of a specific SDS for 4-(1-Phenylethyl)anisole, the following references for structurally similar compounds were consulted to develop this guide.

-

4-(1-Phenylethyl)phenol Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]

A Comprehensive Technical Guide to the Physicochemical Characterization of (alpha-Methylbenzyl)anisole: Boiling and Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

(alpha-Methylbenzyl)anisole, systematically known as (1-Methoxyethyl)benzene (CAS No. 4013-34-7), is an organic compound with applications in various sectors of chemical synthesis. As with any chemical entity intended for use in research and development, particularly within the pharmaceutical industry, a thorough understanding of its fundamental physicochemical properties is paramount. The boiling and melting points are critical quality attributes (CQAs) that provide insights into a substance's purity, stability, and physical state under varying temperatures. This guide offers an in-depth exploration of the theoretical and practical aspects of determining these two vital parameters for (alpha-Methylbenzyl)anisole.

This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring that the methodologies are understood and can be implemented with a high degree of confidence and integrity.

Physicochemical Data for (alpha-Methylbenzyl)anisole

A diligent review of available chemical literature and databases provides the following boiling and melting point data for (alpha-Methylbenzyl)anisole.

| Physical Property | Value | Pressure | Source |

| Boiling Point | 160.4 °C | 760 mmHg | ChemNet[1] |

| 77 °C | 53 Torr | Hoffman Fine Chemicals[2] | |

| Melting Point | Not Available (N/A) | - | Hoffman Fine Chemicals[2] |

The significant variation in boiling point with pressure underscores the importance of standardized reporting. The boiling point at atmospheric pressure (760 mmHg) is the most commonly cited value. The absence of a readily available melting point suggests that (alpha-Methylbenzyl)anisole is a liquid at ambient temperatures, with a freezing point well below 0 °C.

Part 1: Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure exerted on the liquid.[3] At this temperature, the liquid undergoes a phase transition to a gaseous state. For pure compounds, the boiling point is a distinct and characteristic property.

Theoretical Framework: The Clausius-Clapeyron Relation

The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. This relationship explains why a liquid's boiling point is dependent on the surrounding pressure.[4] A lower external pressure requires a lower vapor pressure to induce boiling, and thus a lower temperature is needed.[3][5] This principle is fundamental in vacuum distillation techniques and in correcting boiling points to standard atmospheric pressure.

Experimental Protocol: Capillary Method

This method is a common and reliable technique for determining the boiling point of a small quantity of a liquid sample.

Materials:

-

(alpha-Methylbenzyl)anisole sample

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or similar heating bath apparatus

-

Heat-resistant mineral oil

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

Sample Preparation: Fill a small test tube (fusion tube) with the (alpha-Methylbenzyl)anisole sample to a depth of approximately 2-3 cm.

-

Capillary Insertion: Place a capillary tube, with its open end downwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently and evenly.[6]

-

Observation: As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles is observed. At this point, stop heating.

-

Data Recording: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[6]

Causality and Self-Validation:

-

Why a continuous stream of bubbles? This indicates that the vapor pressure of the liquid has overcome the external pressure, and the air initially trapped in the capillary has been expelled and replaced by the vapor of the substance.

-

Why is the boiling point recorded upon cooling? As the apparatus cools, the vapor pressure of the liquid decreases. The point at which the external pressure becomes greater than the vapor pressure, causing the liquid to be drawn into the capillary, represents the equilibrium point, which is the true boiling point.[6]

-

System Integrity: The use of a calibrated thermometer is crucial. The calibration should be checked against certified reference standards. The rate of heating should be slow near the expected boiling point to ensure thermal equilibrium between the sample, the thermometer, and the heating bath.

Visualization of the Boiling Point Determination Workflow

Caption: A stepwise workflow for determining the boiling point using the capillary method.

Part 2: Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a very narrow temperature range.[7] The presence of impurities typically causes a depression and broadening of the melting range, a phenomenon known as melting point depression.[8][9]

Theoretical Framework: Lattice Energy and Impurities

A crystalline solid is characterized by a highly ordered three-dimensional lattice structure. The energy required to overcome the intermolecular forces holding this lattice together is the heat of fusion. The melting point is an indicator of the stability of this lattice.[7] Impurities disrupt the uniform crystal lattice, weakening the intermolecular forces and thus reducing the energy (and temperature) required to break it down.[7][9]

Experimental Protocol: Capillary Method

Given that (alpha-Methylbenzyl)anisole is a liquid at room temperature, this protocol is provided as a general method for solid organic compounds and for contexts where a solid derivative might be synthesized for characterization.

Materials:

-

Solid organic compound sample

-

Capillary tube (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Finely powder a small amount of the solid using a mortar and pestle.[10]

-

Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[10][11]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).[12]

Causality and Self-Validation:

-

Why a finely powdered sample? This ensures uniform packing and efficient heat transfer throughout the sample.

-

Why a slow heating rate? A slow rate allows the temperature of the heating block, the thermometer, and the sample to remain in equilibrium, ensuring an accurate reading.[10]

-

The Melting Range as an Indicator of Purity: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[7][10]

-

Mixed Melting Point Technique: To confirm the identity of a compound, a mixed melting point determination can be performed. The sample is mixed with an authentic reference standard. If there is no depression in the melting point of the mixture, the two substances are likely identical.[7]

Visualization of the Melting Point Determination Workflow

Caption: A stepwise workflow for determining the melting point using the capillary method.

Part 3: Scientific Integrity and Validation in a Regulated Environment

In the context of drug development, all analytical procedures must be validated to ensure they are suitable for their intended purpose. This is a core tenet of Good Manufacturing Practice (GMP).[13][14] The validation of physical property tests like boiling and melting point determination is guided by principles outlined in documents such as the United States Pharmacopeia (USP) General Chapter <741> and the International Council for Harmonisation (ICH) guideline Q2(R1).[15][16][17]

Key Validation Parameters:

-

Accuracy: The accuracy of the temperature measurement is paramount. The apparatus, particularly the thermometer, must be calibrated using certified reference standards that bracket the expected temperature range.[15][18]

-

Precision: The method should yield reproducible results. This can be assessed by performing multiple determinations on the same batch of material.

-

Robustness: The method's reliability should be evaluated under slight variations in procedural parameters, such as the heating rate or sample packing, to understand its limitations.

By adhering to these principles, the data generated for the boiling and melting points of (alpha-Methylbenzyl)anisole can be considered trustworthy and authoritative, suitable for inclusion in regulatory submissions and for making critical decisions in the drug development process.

References

-

Scribd. (n.d.). A Nomograph For Correction of Boiling Points: Kent State University, Kent | PDF. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). What is Melting Point?. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

-

International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

-

IBChem. (n.d.). Melting point depression. Retrieved from [Link]

-

Scribd. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Scribd. (n.d.). To Determine The Boiling Point of Organic Compounds Like Benzene and Benzaldehyde | PDF | Titration. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Giani, S., & Towers, M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

University of California, Davis. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (1-methoxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 4013-34-7 | (1-Methoxyethyl)benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Good manufacturing practice. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (1-methoxyethyl)- (CAS 4013-34-7). Retrieved from [Link]

-

PubChem. (n.d.). (1-Methoxyethyl)benzene. Retrieved from [Link]

-

EBSCO. (n.d.). Boiling points | Science | Research Starters. Retrieved from [Link]

-

Purdue University. (n.d.). Boiling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Boiling. Retrieved from [Link]

-

Wikipedia. (n.d.). Boiling point. Retrieved from [Link]

-

Quora. (2020, February 27). How to find the boiling point of something in a different atmospheric pressure. Retrieved from [Link]

-

World Health Organization. (2018, September 28). Good Manufacturing Practices (GMP). Retrieved from [Link]

Sources

- 1. (1-methoxyethyl)benzene | 111767-38-5 [chemnet.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Boiling [chem.purdue.edu]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scribd.com [scribd.com]

- 9. cheresources.com [cheresources.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzene, (1-methoxyethyl)- (CAS 4013-34-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Benzene, (1-methoxy-1-methylethyl)- (CAS 935-67-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Good manufacturing practice - Wikipedia [en.wikipedia.org]

- 14. Health products policy and standards [who.int]

- 15. uspbpep.com [uspbpep.com]

- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 17. database.ich.org [database.ich.org]

- 18. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to Methoxyphenyl-Phenylethane Derivatives: Synthesis, Characterization, and Biological Potential

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1-phenyl-1-(4-methoxyphenyl)ethane scaffold is a core structural motif found in a variety of biologically active molecules. While direct and extensive research on the specific compound 1-(4-Methoxyphenyl)-1-phenylethane (PubChem CID: 763739) is limited in publicly accessible literature, this guide provides a comprehensive overview of the synthesis, characterization, and biological activities of structurally related derivatives. This document serves as a technical resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class. We will delve into the rationale behind synthetic strategies, methods for structural elucidation, and the diverse pharmacological activities exhibited by these compounds, including their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Introduction to the Methoxyphenyl-Phenylethane Scaffold

The methoxyphenyl-phenylethane framework consists of a central ethane bridge connecting a phenyl group and a methoxy-substituted phenyl group. This structural class is a subtype of diphenylmethane derivatives and shares similarities with stilbenoids, a well-studied class of naturally occurring phenolic compounds known for their diverse biological activities.[1][2] The presence of the methoxy group can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.[1][3] Modifications to this core structure, such as the introduction of other functional groups or alterations to the ethane linker, have led to the development of compounds with a wide range of pharmacological effects.[4][5] This guide will explore the chemical space around this scaffold, providing insights into its potential for drug discovery.

Physicochemical Properties and Characterization

The physical and chemical properties of methoxyphenyl-phenylethane derivatives are influenced by their specific substitution patterns. Generally, they are crystalline solids with moderate solubility in organic solvents and poor solubility in water.

Table 1: Physicochemical Properties of Representative Methoxyphenyl-Phenylethane Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 1-(4-Methoxyphenyl)-2-phenylethan-1-one | C₁₅H₁₄O₂ | 226.27 | 75-77 | [6][7] |

| 1-(4-Methoxyphenyl)pentan-1-one | C₁₂H₁₆O₂ | 192.25 | Not specified | [8] |

| 1-(4-methoxyphenyl)-N-methyl-1-phenylmethanimine | C₁₅H₁₅NO | 225.28 | Not specified | [9] |

Characterization of these compounds relies on a suite of spectroscopic techniques to confirm their identity and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure. For instance, in the ¹H NMR spectrum of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol, characteristic signals for the methoxy group protons appear around 3.73 ppm, while aromatic protons resonate in the 6.65-7.25 ppm region.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For example, 1-(4-Methoxyphenyl)-2-phenylethan-1-one exhibits a strong carbonyl (C=O) stretching band.[6] For (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol, characteristic bands include those for the C=N imine bond (around 1628 cm⁻¹) and the C-O stretching of the phenolic group (around 1262 cm⁻¹).[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[11][12]

Synthesis of Methoxyphenyl-Phenylethane Derivatives

The synthesis of this class of compounds can be achieved through various established organic reactions. The choice of synthetic route often depends on the desired functional groups on the ethane bridge and the aromatic rings.

General Synthetic Strategies

A common approach involves the coupling of a substituted phenyl derivative with a phenethyl derivative or the modification of a pre-existing diphenylmethane core. For instance, stilbene-like structures, which are closely related, are often synthesized via the Wittig reaction.[13]

Below is a generalized workflow for the synthesis of a 1-aryl-2-phenyl-ethanone derivative, which can serve as a precursor for further modifications.

Caption: Generalized synthetic workflow for 1-(4-methoxyphenyl)-1-phenylethane derivatives.

Detailed Experimental Protocol: Synthesis of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol

This protocol is adapted from a reported synthesis of a Schiff base derivative, which illustrates the formation of a C-N bond, a common modification in medicinal chemistry.[10]

Materials:

-

2-hydroxy-3-methoxybenzaldehyde

-

1-phenylethanamine

-

Methanol

-

Glacial acetic acid

Procedure:

-

Dissolve 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in methanol.

-

To this solution, add 1-phenylethanamine (1 equivalent) followed by two drops of glacial acetic acid.

-

Reflux the reaction mixture for 4 hours.

-

Filter the resulting pink solution while hot.

-

Allow the clear filtrate to cool and then evaporate slowly at room temperature.

-

Isolate the resulting pink crystals.

-

Characterize the product using IR, ¹H NMR, and elemental analysis.[10]

Biological Activities and Therapeutic Potential

Derivatives of the methoxyphenyl-phenylethane and related diphenylmethane scaffolds have demonstrated a wide array of biological activities.

Anticancer Activity

Many stilbene and diphenylmethane derivatives exhibit potent anti-proliferative effects.[4][14] For example, some methoxy-stilbenes have been shown to reduce the viability of MCF7 and MDA-MB-231 breast cancer cells.[4] The mechanism of action can involve the inhibition of key enzymes involved in estrogen synthesis, such as aromatase (CYP19).[4]

Anti-inflammatory and Antioxidant Properties

The stilbenoid backbone is associated with significant anti-inflammatory and antioxidant effects.[3] These effects are often mediated through the inhibition of pathways such as MAPK and NF-κB.[13] While specific data for 1-(4-methoxyphenyl)-1-phenylethane is not available, its structural similarity to other active stilbenes suggests potential in this area.

Antimicrobial Activity

Stilbenoids are known phytoalexins, which are antimicrobial compounds produced by plants.[1] Methoxy-substituted derivatives, in particular, have shown antifungal activity.[2] Diphenylmethane derivatives have also been investigated as potential inhibitors of the bacterial enzyme FabI, a target for antibiotic development.[15]

Neurological and Metabolic Effects

Derivatives of diphenylmethane have been explored for their effects on the central nervous system and metabolic pathways. For instance, certain derivatives have shown central stimulatory effects.[5] Others have been identified as dual agonists for peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), with potential applications in treating insulin resistance.[14][16]

Caption: Overview of the diverse biological activities of the methoxyphenyl-phenylethane scaffold.

Future Directions and Conclusion

The methoxyphenyl-phenylethane scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. The existing literature on related compounds highlights the potential for developing derivatives with potent and selective biological activities. Future research should focus on the systematic exploration of the structure-activity relationships within this chemical class. This would involve the synthesis of a library of analogs with diverse substitution patterns and their subsequent screening in a panel of biological assays. Such studies will be crucial for identifying lead compounds for further preclinical and clinical development. This guide provides a foundational understanding for researchers to build upon in their exploration of this versatile chemical scaffold.

References

-

Rimando, A. M., & Suh, N. (2019). Biological Activities of Stilbenoids. Chiro.org. Retrieved from [Link]

-

Majewska, M., Gendaszewska-Darmach, E., & Woźniak, K. (2018). Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells. PMC. Retrieved from [Link]

-

[No authors listed]. (2013). [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives]. PubMed. Retrieved from [Link]

-

Kalliampakou, K. I., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. PMC. Retrieved from [Link]

-

Maci, E., et al. (2017). New Diphenylmethane Derivatives as Peroxisome Proliferator-Activated Receptor alpha/gamma Dual Agonists Endowed With Anti-Proliferative Effects and Mitochondrial Activity. PubMed. Retrieved from [Link]

-

Nowak, J., et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-phenylethan-1-one. Retrieved from [Link]

-

Al-Tamimi, A. M., et al. (2023). Molecular Modelling Study and Antibacterial Evaluation of Diphenylmethane Derivatives as Potential FabI Inhibitors. MDPI. Retrieved from [Link]

-

Ali, H. A., et al. (2024). Synthesis, crystal structure and spectroscopic study of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol. AWS. Retrieved from [Link]

-

Zukerman-Schpector, J., et al. (2016). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. PMC. Retrieved from [Link]

-

Tiritiris, I. V., et al. (2019). 2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: crystal structure, Hirshfeld surface analysis and computational chemistry. IUCr. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)pentan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-methoxyphenyl)-N-methyl-1-phenylmethanimine. Retrieved from [Link]

Sources

- 1. BIOLOGICAL ACTIVITIES OF STILBENOIDS [chiro.org]

- 2. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives [mdpi.com]

- 3. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the effect of the new methoxy-stilbenes on expression of receptors and enzymes involved in estrogen synthesis in cancer breast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-Methoxyphenyl)-2-phenylethan-1-one | C15H14O2 | CID 231093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4-Methoxyphenyl)-2-phenylethanone | 1023-17-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 1-(4-Methoxyphenyl)pentan-1-one | C12H16O2 | CID 74283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(4-methoxyphenyl)-N-methyl-1-phenylmethanimine | C15H15NO | CID 21679932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. New diphenylmethane derivatives as peroxisome proliferator-activated receptor alpha/gamma dual agonists endowed with anti-proliferative effects and mitochondrial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Diphenylmethane: Natural Occurrence, Activity and Preparation Method_Chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to (alpha-Methylbenzyl)anisole and p-Benzyl Anisole: A Comparative Analysis of Structure, Synthesis, and Reactivity

Executive Summary:

In the landscape of fine chemical synthesis and drug discovery, the structural nuances of aromatic compounds dictate their reactivity, biological activity, and application potential. This technical guide provides a detailed comparative analysis of two closely related, yet fundamentally distinct, diarylalkane structures: (alpha-Methylbenzyl)anisole and p-benzyl anisole. While both molecules share anisole and benzyl moieties, the introduction of a single methyl group on the bridging carbon in (alpha-Methylbenzyl)anisole introduces a chiral center, drastically altering its stereochemical properties and synthetic considerations compared to its achiral analogue, p-benzyl anisole. This document, intended for researchers, scientists, and drug development professionals, will elucidate these differences through an in-depth examination of their molecular structure, synthesis protocols, spectroscopic signatures, and potential applications, thereby providing a foundational understanding for their strategic utilization in research and development.

Delineating the Core Structural Differences

The foundational difference between (alpha-Methylbenzyl)anisole and p-benzyl anisole lies in the nature of the aliphatic bridge connecting the two aromatic rings. This seemingly minor variation has profound implications for the molecule's three-dimensional geometry and chemical personality.

-

p-Benzyl Anisole: This molecule is a classic diarylmethane. It features a methylene group (-CH₂-) linking the phenyl group to the para-position of the anisole ring. The molecule is achiral, possessing a plane of symmetry. Its structure is relatively flexible around the single bonds of the methylene bridge.

-

(alpha-Methylbenzyl)anisole: This molecule is a diarylethane derivative. The linkage is an ethyl group where one hydrogen is substituted for a phenyl group and another for an anisole group. The key feature is the methine carbon (-CH(CH₃)-) of the bridge, which is bonded to four different groups: a hydrogen atom, a methyl group, a phenyl ring, and the anisole ring. This makes the carbon a stereocenter, meaning (alpha-Methylbenzyl)anisole exists as a pair of enantiomers (R and S). This chirality is a critical distinguishing feature, particularly in pharmaceutical applications where stereoisomers can exhibit vastly different biological activities.

Caption: Comparative molecular structures of p-benzyl anisole and (alpha-Methylbenzyl)anisole.

Table 1: Core Properties Comparison

| Property | p-Benzyl Anisole | (alpha-Methylbenzyl)anisole | Rationale for Difference |

| Molecular Formula | C₁₄H₁₄O | C₁₅H₁₆O | Addition of a methyl (-CH₃) group to the bridge. |

| Molecular Weight | 198.26 g/mol | 212.29 g/mol | Mass of the additional methyl group. |

| Chemical Class | Diarylmethane | Diarylethane | Nature of the one-carbon vs. two-carbon (substituted) bridge. |

| Chirality | Achiral | Chiral (Racemic unless resolved) | The bridging carbon in (alpha-Methylbenzyl)anisole is a stereocenter. |

| Key Structural Feature | Methylene Bridge (-CH₂-) | Methine Bridge (-CH(CH₃)-) | Defines the connectivity and stereochemistry of the molecule. |

Synthesis Strategies and Mechanistic Insights

The synthesis of both molecules typically relies on the Friedel-Crafts alkylation, a cornerstone of C-C bond formation in aromatic chemistry. However, the choice of alkylating agent and the nature of the product introduce distinct experimental considerations.

Synthesis of p-Benzyl Anisole via Friedel-Crafts Benzylation

The synthesis of p-benzyl anisole is a standard electrophilic aromatic substitution where the electron-rich anisole ring attacks a benzyl carbocation or a polarized benzyl halide-Lewis acid complex.[1][2] Anisole's methoxy group is a strong activating, ortho, para-directing group, which makes the reaction facile but also creates a challenge in regioselectivity.[3]

Causality in Experimental Design:

-

Catalyst Choice: A Lewis acid like AlCl₃ or FeCl₃ is used to polarize the C-X bond of the benzyl halide, making the benzyl carbon more electrophilic. Alternatively, a Brønsted acid can be used with benzyl alcohol, protonating the hydroxyl group to form a good leaving group (H₂O) and generate the benzyl carbocation.[1]

-

Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or carbon disulfide is often chosen to prevent reaction with the catalyst.

-

Temperature Control: Friedel-Crafts alkylations are often run at low temperatures to minimize side reactions, such as polyalkylation (where the product, also activated, reacts further) and isomerization.

-

Regioselectivity: The para product is typically favored over the ortho product due to the steric hindrance of the methoxy group. The ortho/para ratio can be influenced by the choice of catalyst and reaction temperature.

Sources

Procurement and Analytical Validation of High-Purity 1-Methoxy-4-(1-phenylethyl)benzene: A Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identity: 1-Methoxy-4-(1-phenylethyl)benzene (CAS: 2605-18-7)

As a Senior Application Scientist navigating the complexities of modern drug development, sourcing high-quality building blocks is merely the first step in a rigorous synthetic campaign. 1-Methoxy-4-(1-phenylethyl)benzene (Molecular Weight: 212.29 g/mol ; Formula: C₁₅H₁₆O) is a highly versatile aromatic ether utilized in advanced cross-coupling reactions and complex API (Active Pharmaceutical Ingredient) synthesis[1].

However, the commercial supply chain for this specific derivative is highly fragmented. Procuring this compound requires a strategic balance between cost, lead time, and purity grade. Furthermore, because commercial batches are often synthesized via Friedel-Crafts alkylation, they are susceptible to trace regioisomeric impurities (e.g., ortho-methoxy variants) that can severely derail downstream catalytic processes.

This whitepaper provides a comprehensive breakdown of the current supplier landscape, pricing matrices, and a self-validating analytical protocol to ensure the integrity of your procured materials.

Global Supplier Landscape & Pricing Matrix

The market for 1-Methoxy-4-(1-phenylethyl)benzene is primarily serviced by specialized chemical vendors offering purities ranging from 95% to 98%.

-

High-Purity Requirements (98%): For late-stage process chemistry or API scale-up, the 98% purity grade is strictly required to prevent the propagation of trace regioisomers that could complicate final crystallization or chromatography. distributes the Fluorochem brand, which guarantees 98% purity and is readily available in catalog quantities[2].

-

Screening Requirements (95%): For early-stage hit-to-lead screening or exploratory SAR (Structure-Activity Relationship) campaigns, the 95% purity grade provided by is a highly cost-effective choice[3].

-

Custom/Bulk Procurement: Major distributors like (under the AldrichCPR catalog) and various regional suppliers listed on offer custom sourcing, though pricing is typically obscured behind quotation requests[4].

Quantitative Pricing Comparison

The following table summarizes the current market rates for CAS 2605-18-7, normalized for easy comparison across vendors:

| Supplier / Brand | Purity Grade | Package Size | Listed Price | Lead Time / Availability |

| CymitQuimica (Fluorochem) | 98% | 100 mg | €39.00 | Catalog / In Stock[2] |

| CymitQuimica (Fluorochem) | 98% | 250 mg | €90.00 | Catalog / In Stock[2] |

| CymitQuimica (Fluorochem) | 98% | 1 g | €284.00 | Catalog / In Stock[2] |

| Advanced ChemBlocks | 95% | 1 g | $295.00 | Est. Ship Mar 2026[3] |

| CymitQuimica (Fluorochem) | 98% | 5 g | €1,101.00 | Catalog / In Stock[2] |

| Advanced ChemBlocks | 95% | 5 g | $1,180.00 | Est. Ship Mar 2026[3] |

| Sigma-Aldrich (AldrichCPR) | Standard | Custom | On Request | Global Availability |

In-House Analytical Validation Protocol

Never assume the Certificate of Analysis (CoA) provided by a third-party vendor perfectly reflects the material in your flask after transit and storage. To ensure scientific integrity, every newly procured batch of 1-Methoxy-4-(1-phenylethyl)benzene must undergo a self-validating, orthogonal analytical workflow before entering the synthetic pipeline.

Protocol: Chromatographic and Spectroscopic Validation

Objective: To verify the structural integrity and quantify the exact purity of the procured compound, specifically screening for volatile isobaric impurities and unreacted starting materials.

Step 1: Sample Preparation for GC-MS

-

Action: Dissolve 1.0 mg of the procured compound in 1.0 mL of HPLC-grade hexane.

-

Causality: Hexane is deliberately chosen as the diluent because 1-Methoxy-4-(1-phenylethyl)benzene is highly lipophilic. A non-polar solvent ensures complete dissolution while preventing the introduction of protic solvent artifacts during the electron ionization (EI) phase of mass spectrometry.

Step 2: Gas Chromatography-Mass Spectrometry (GC-MS) Execution

-

Action: Inject 1 µL of the sample into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the inlet temperature to 250°C. Utilize a temperature gradient starting at 100°C, holding for 1 minute, then ramping at 15°C/min to 280°C.

-

Causality: The 5% phenyl methyl siloxane stationary phase optimally interacts with the aromatic rings of the analyte. The aggressive temperature ramp ensures sharp peak elution, allowing baseline resolution between the target molecule (MW: 212.29) and potential ortho-substituted impurities that possess identical molecular weights but slightly different boiling points[1].

Step 3: Nuclear Magnetic Resonance (NMR) Structural Confirmation

-

Action: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard. Acquire both ¹H (400 MHz) and ¹³C (100 MHz) spectra.

-

Causality: CDCl₃ provides excellent solubility for this ether derivative without overlapping with the critical aromatic (6.8–7.3 ppm) or methoxy (3.8 ppm) signals in the ¹H spectrum. The TMS standard provides a reliable zero-point reference to accurately calculate chemical shifts. This self-validates the structure by ensuring the integration of the phenylethyl methine proton (quartet) and the methyl group (doublet) strictly align with the theoretical 1:3 ratio.

Workflow Visualization

To standardize laboratory operations, the following logic flow dictates the handling of all incoming batches of CAS 2605-18-7.

Figure 1: Parallel analytical validation workflow for procured 1-Methoxy-4-(1-phenylethyl)benzene.

Conclusion

The procurement of 1-Methoxy-4-(1-phenylethyl)benzene requires a calculated approach. While vendors like Advanced ChemBlocks offer viable 95% purity options for general research, stringent downstream applications necessitate the 98% purity threshold provided by suppliers like CymitQuimica (Fluorochem). Regardless of the source, implementing a strict, self-validating GC-MS and NMR protocol is non-negotiable for maintaining the integrity of your synthetic pipeline.

References

Sources

Methodological & Application

Synthesis of (alpha-Methylbenzyl)anisole via Friedel-Crafts Alkylation: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

The Friedel-Crafts alkylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1] This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of (alpha-Methylbenzyl)anisole through the Friedel-Crafts alkylation of anisole with styrene. This reaction is a prime example of electrophilic aromatic substitution, a fundamental mechanism in organic chemistry.[1][2] We will explore the reaction mechanism, discuss the critical parameters influencing regioselectivity and yield, and provide a comprehensive, step-by-step experimental procedure. Furthermore, this guide will address safety considerations and analytical methods for product characterization, ensuring a robust and reproducible synthesis.

Introduction

The alkylation of aromatic compounds, a reaction class developed by Charles Friedel and James Crafts in 1877, has become an indispensable tool for synthetic chemists.[2][3] It allows for the attachment of alkyl groups to an aromatic nucleus, a key transformation in the synthesis of numerous industrial products and pharmaceutical intermediates.[4] The synthesis of (alpha-Methylbenzyl)anisole, specifically, involves the reaction of anisole (methoxybenzene) with styrene in the presence of a catalyst. The methoxy group of anisole is an activating, ortho, para-directing group, which influences the position of the incoming electrophile on the aromatic ring.[5] This note will primarily focus on the use of a Lewis acid catalyst, a common choice for this transformation.

Reaction Mechanism and Scientific Rationale

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.[2][6] The key steps are outlined below:

-

Generation of the Electrophile: In this specific synthesis, a carbocation electrophile is generated from styrene. While traditional Friedel-Crafts alkylations often employ alkyl halides and a Lewis acid, the reaction with an alkene like styrene is typically initiated by a Brønsted or Lewis acid catalyst.[4][6] The acid protonates the double bond of styrene, leading to the formation of a secondary benzylic carbocation. This carbocation is relatively stable due to resonance delocalization of the positive charge into the adjacent benzene ring.

-

Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile and attacks the carbocation.[2] The methoxy group, being an electron-donating group, activates the aromatic ring and directs the incoming electrophile to the ortho and para positions. The para product is generally favored due to reduced steric hindrance compared to the ortho position.[5] This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[6]

-

Deprotonation and Aromatization: A weak base, such as the conjugate base of the acid catalyst or another molecule of the solvent, removes a proton from the carbon atom bearing the new substituent.[2] This restores the aromaticity of the ring and yields the final product, (alpha-Methylbenzyl)anisole.

Visualizing the Reaction Mechanism

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]

- 4. mt.com [mt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

Application Note and Protocol: Acid-Catalyzed Alkylation of Anisole with Styrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the acid-catalyzed Friedel-Crafts alkylation of anisole with styrene. This reaction is a cornerstone of organic synthesis, enabling the formation of valuable 1,1-diarylethanes and related structures that are precursors to a wide range of pharmaceuticals, agrochemicals, and specialty polymers. We will delve into the underlying reaction mechanism, explore the utility of various solid acid catalysts, and provide a detailed, field-tested protocol for conducting this transformation efficiently and safely in a laboratory setting. This guide is designed to equip researchers with the knowledge to not only replicate the described procedure but also to rationally optimize conditions for their specific synthetic targets.

Introduction

The Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction, has been a workhorse in organic chemistry for over a century.[1] The acid-catalyzed alkylation of anisole with styrene is a specific and highly useful variant that leads to the formation of 1-(4-methoxyphenyl)-1-phenylethane and its isomers. The methoxy group of anisole is a strong activating group, directing the electrophilic attack of the styrenic carbocation primarily to the para and ortho positions.[2] The resulting products are key intermediates in the synthesis of various fine chemicals and pharmaceuticals.

Traditionally, this reaction has been carried out using homogeneous Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as sulfuric acid (H₂SO₄).[3] However, these catalysts suffer from several drawbacks, including their corrosive nature, difficulty in separation from the reaction mixture, and the generation of significant acidic waste streams.[3][4] To address these environmental and practical concerns, there has been a significant shift towards the use of heterogeneous solid acid catalysts. These materials, which include zeolites, clays, and supported heteropolyacids, offer numerous advantages such as ease of separation, reusability, and often, enhanced selectivity.[5][6][7]

This application note will focus on the use of solid acid catalysts, providing a robust protocol that can be adapted for various research and development applications.

Reaction Mechanism and Catalyst Selection

The acid-catalyzed alkylation of anisole with styrene proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Carbocation Formation: The acid catalyst protonates the double bond of styrene, generating a resonance-stabilized secondary carbocation.

-

Electrophilic Attack: The electron-rich aromatic ring of anisole acts as a nucleophile and attacks the carbocation. Due to the activating and ortho-, para-directing nature of the methoxy group, this attack occurs preferentially at the positions para and ortho to the methoxy group.

-

Deprotonation: A base (which can be the solvent or another molecule of the reactant) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product.

Figure 1: General mechanism for the acid-catalyzed alkylation of anisole with styrene.

Catalyst Selection:

The choice of acid catalyst is critical for achieving high conversion and selectivity.

-

Zeolites: These crystalline aluminosilicates possess well-defined pore structures and strong Brønsted acid sites.[8] Zeolites like H-Beta and H-Y are often used due to their large pores, which can accommodate the bulky reactants and products.[8] The shape-selective nature of zeolites can also influence the regioselectivity of the reaction.[7]

-

Montmorillonite Clays: These naturally occurring clays, particularly after acid activation, are effective and inexpensive solid acid catalysts.[6][9] Montmorillonite K-10 is a commercially available and widely used example.[10][11] They possess both Brønsted and Lewis acid sites.[11]

-

Supported Heteropolyacids: Heteropolyacids, such as phosphotungstic acid (H₃PW₁₂O₄₀), are extremely strong Brønsted acids.[12] When supported on high-surface-area materials like silica, they can act as highly active and selective catalysts.[12]

For this protocol, we will focus on the use of an acid-activated montmorillonite clay, which offers a good balance of activity, cost-effectiveness, and ease of handling.

Experimental Protocol

This protocol details a general procedure for the alkylation of anisole with styrene using an acid-activated montmorillonite clay catalyst.

Materials and Equipment:

-

Anisole (reagent grade)

-

Styrene (reagent grade, inhibitor removed prior to use)

-

Acid-activated montmorillonite clay (e.g., Montmorillonite K-10)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Catalyst Activation:

Prior to use, the montmorillonite clay catalyst should be activated to remove adsorbed water. This is typically achieved by heating the clay in an oven at 110-120 °C for at least 4 hours. The activated catalyst should be cooled in a desiccator and stored there until use.

Figure 2: A typical experimental workflow for the alkylation of anisole with styrene.

Reaction Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated montmorillonite clay catalyst (2.0 g).

-

Addition of Reactants: Add anhydrous toluene (20 mL) to the flask, followed by anisole (5.4 g, 50 mmol). Begin stirring the mixture. In a separate container, weigh out styrene (5.2 g, 50 mmol).

-

Initiation of Reaction: Slowly add the styrene to the stirred reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 4 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.

-

Work-up: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Filter the reaction mixture to remove the solid catalyst. Wash the catalyst with a small amount of toluene.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any remaining acidity, followed by water (20 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Product Characterization: The crude product can be analyzed by GC-MS and NMR to determine the conversion, selectivity, and isomeric distribution.[13][14][15][16] If necessary, the product can be further purified by column chromatography on silica gel.

Data and Expected Results

The alkylation of anisole with styrene typically yields a mixture of ortho- and para-substituted products, with the para-isomer being the major product due to steric hindrance at the ortho position.[2] The exact product distribution and yield will depend on the specific catalyst and reaction conditions employed.

| Catalyst Type | Typical Reaction Temperature (°C) | Anisole:Styrene Molar Ratio | Typical Conversion (%) | Selectivity for para-isomer (%) |

| Montmorillonite K-10 | 80 - 100 | 1:1 to 2:1 | 70 - 95 | 80 - 95 |

| Zeolite H-Beta | 100 - 140 | 1:1 to 3:1 | 85 - 99 | >90 |

| Supported H₃PW₁₂O₄₀/SiO₂ | 60 - 80 | 1:1 | >95 | >95 |

Table 1: Comparison of different solid acid catalysts for the alkylation of anisole with styrene.

Characterization of Products:

-

GC-MS: This technique is invaluable for determining the conversion of reactants and the relative abundance of the different product isomers. The mass spectra of the ortho- and para-isomers will be very similar, but they will have different retention times on the GC column.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation of the major product. The ¹H NMR spectrum of the para-isomer will show a characteristic AA'BB' splitting pattern for the protons on the anisole ring.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst | Ensure proper activation of the catalyst to remove water. |

| Insufficient reaction time or temperature | Increase the reaction time or temperature, monitoring for side product formation. | |

| Formation of Byproducts (e.g., styrene oligomers) | High concentration of styrene | Add styrene slowly to the reaction mixture. Use a higher anisole to styrene molar ratio. |

| High reaction temperature | Lower the reaction temperature. | |

| Difficulty in Catalyst Filtration | Fine particle size of the catalyst | Allow the catalyst to settle before decanting the supernatant. Consider using a different grade of catalyst. |

Conclusion

The acid-catalyzed alkylation of anisole with styrene is a versatile and important reaction in organic synthesis. The use of solid acid catalysts offers significant advantages over traditional homogeneous catalysts, making the process more environmentally friendly and economically viable. This application note provides a solid foundation for researchers to successfully perform this reaction and to further explore the rich chemistry of Friedel-Crafts alkylations.

References

-

TSI Journals. (n.d.). ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. Retrieved from [Link]

-

Begell House. (2019, October 6). Environmentally Friendly Utilization of Spent FCC Catalyst: An Efficient Solid Acid Catalyst for Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Cutright, J. (2022, May 4). Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons @ East Tennessee State University. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

-

RSC Publishing. (n.d.). Catalysis Science & Technology. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Role of clay as catalyst in Friedel–Craft alkylation. Retrieved from [Link]

-

911Metallurgist. (2017, November 12). Acid Activated Montmorillonites Uses. Retrieved from [Link]

-

IJSDR. (n.d.). Montmorillonite: Natural Origin Reusable Catalysis. Retrieved from [Link]

-

RSC Publishing. (2021, June 14). Natural zeolite supported Ni catalysts for hydrodeoxygenation of anisole. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzylation of anisole with styrene, benzyl alcohol, and benzyl chloride over niobium catalysts. Adapted from [26d]. Retrieved from [Link]

-

PMC. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. Retrieved from [Link]

-

JOCPR. (2009, July 24). Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. Retrieved from [Link]

-

MDPI. (2024, November 13). Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review. Retrieved from [Link]

-

Scilit. (2004, June 30). Alkylation of toluene and anisole with 1-octen-3-ol over niobium catalysts. Retrieved from [Link]

-

YouTube. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. Retrieved from [Link]

-

ResearchGate. (2021, February). Enhancing the side-chain alkylation of toluene with methanol to styrene over the Cs-modified X zeolite by the assistance of basic picoline as a co-catalyst. Retrieved from [Link]

-

PMC. (n.d.). Rhodium-Catalyzed Oxidative Alkenylation of Anisole: Control of Regioselectivity. Retrieved from [Link]

-

ResearchGate. (2025, August 5). On the acylation reactions of anisole using ??,??-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectra of control and treated anisole samples. Retrieved from [Link]

-

The University of Oklahoma. (n.d.). Role of transalkylation reactions in the conversion of anisole over HZSM-5. Retrieved from [Link]

- Google Patents. (1967, August 15). Method for the production of alkylated styrene polymers.

-

ResearchGate. (n.d.). Acylation of anisole using acid clay catalyst. Retrieved from [Link]

-

PubMed. (2014, October 20). Alkylating potential of styrene oxide: reactions and factors involved in the alkylation process. Retrieved from [Link]

-

ResearchGate. (2026, February 7). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Retrieved from [Link]

-

ACS Publications. (2023, June 13). Anisole Hydrodeoxygenation over Nickel-Based Catalysts: Influences of Solvent and Support Properties. Energy & Fuels. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Wiley Online Library. (2021, March 12). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of. Retrieved from [Link]

-

ResearchGate. (2014, October 4). (PDF) Pathways and Kinetics of Anisole Pyrolysis Studied by NMR and Selective 13 C Labeling. Heterolytic Carbon Monoxide Generation. Retrieved from [Link]